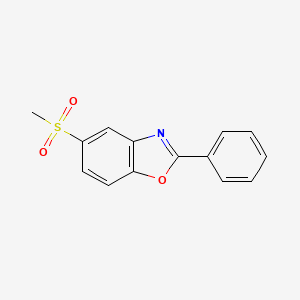![molecular formula C24H34F3N3O3 B14119155 [(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-0812 is a potent and selective antagonist of the chemokine (C-C motif) receptor 2 (CCR2). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. MK-0812 is known for its ability to block the migration of monocytes into inflamed tissues, thereby reducing inflammation .
Vorbereitungsmethoden
The synthesis of MK-0812 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative. This intermediate is then subjected to various reaction conditions to yield the final product . Industrial production methods for MK-0812 involve optimizing these synthetic routes to achieve high yields and purity. Continuous intravenous infusion is used to maintain a constant level of the drug in the blood .
Analyse Chemischer Reaktionen
MK-0812 undergoes several types of chemical reactions, including:
Oxidation: MK-0812 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in MK-0812.
Substitution: MK-0812 can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
MK-0812 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the CCR2 receptor and its role in various chemical processes.
Biology: Investigated for its effects on monocyte migration and inflammation, making it a valuable compound in immunological studies.
Industry: Utilized in the development of new drugs targeting the CCR2 receptor and related pathways.
Wirkmechanismus
MK-0812 exerts its effects by binding to the CCR2 receptor, thereby blocking the interaction between the receptor and its ligands, such as chemokine (C-C motif) ligand 2 (CCL2). This inhibition prevents the migration of monocytes into inflamed tissues, reducing inflammation. The molecular targets and pathways involved include the CCR2 receptor and the downstream signaling pathways activated by this receptor .
Vergleich Mit ähnlichen Verbindungen
MK-0812 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
CCX598: Another CCR2 antagonist with similar properties but different structural features.
BMS-681: A compound with a similar mechanism of action but distinct chemical structure.
AMG487: A CXCR3 antagonist that shares some structural similarities with MK-0812 but targets a different receptor
Eigenschaften
Molekularformel |
C24H34F3N3O3 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18?,20?,21?,23-/m0/s1 |
InChI-Schlüssel |
MTMDXAIUENDNDL-HGICKYPLSA-N |
Isomerische SMILES |
CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
Kanonische SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
![1-(4-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119099.png)
![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)
![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)






![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
